molecular formula C28H18F2N6O6S B12374726 2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid

2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No.: B12374726
M. Wt: 604.5 g/mol
InChI Key: BTTMPBSYSHUREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core heterocyclic structures, followed by the introduction of the sulfonylamino and methoxy groups. The final step involves the formation of the oxadiazole ring and its attachment to the benzoic acid moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters and can be optimized for large-scale production. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid: shares similarities with other sulfonylamino and oxadiazole-containing compounds.

    Sulfonylamino derivatives: These compounds often exhibit similar biological activities and are used in various therapeutic applications.

    Oxadiazole derivatives: Known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H18F2N6O6S

Molecular Weight

604.5 g/mol

IUPAC Name

2-[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C28H18F2N6O6S/c1-41-26-21(35-43(39,40)23-8-7-17(29)11-20(23)30)10-16(12-32-26)15-6-9-24-31-13-22(36(24)14-15)27-34-33-25(42-27)18-4-2-3-5-19(18)28(37)38/h2-14,35H,1H3,(H,37,38)

InChI Key

BTTMPBSYSHUREQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2=CN3C(=NC=C3C4=NN=C(O4)C5=CC=CC=C5C(=O)O)C=C2)NS(=O)(=O)C6=C(C=C(C=C6)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.